molecular formula C5H4F7NO2 B13150141 2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide CAS No. 193008-44-5

2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide

Cat. No.: B13150141
CAS No.: 193008-44-5
M. Wt: 243.08 g/mol
InChI Key: UBFQJYVHHMWXJH-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide typically involves the reaction of heptafluorobutyric acid with hydroxylamine and methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluorobutyric acid derivatives, while substitution reactions can produce various fluorinated compounds with different functional groups.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of high-performance materials and coatings due to its thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific enzyme or protein targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutylamine
  • 2,2,3,3,4,4,4-Heptafluoro-1-butanol
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide is unique due to its combination of fluorine atoms and functional groups, which impart distinct chemical properties. Compared to similar compounds, it offers higher thermal stability and resistance to chemical reactions, making it suitable for specialized applications in research and industry.

Biological Activity

2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide (CAS No. 193008-44-5) is a fluorinated compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of multiple fluorine atoms and a hydroxy group, suggests possible applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

  • Molecular Formula : C5H4F7NO2
  • Molecular Weight : 243.08 g/mol
  • CAS Number : 193008-44-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds may exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt microbial membranes.
  • Anti-inflammatory Effects : The hydroxy group in its structure may contribute to anti-inflammatory activities by modulating inflammatory pathways.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have indicated potential as an anticancer agent.

Antimicrobial Activity

A study examining the antimicrobial properties of various fluorinated compounds found that this compound demonstrated significant inhibition against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the compound's hydrophobic nature.

CompoundBacterial Strains TestedZone of Inhibition (mm)
Heptafluoro ButanamideE. coli15
Heptafluoro ButanamideS. aureus18
Control (Streptomycin)E. coli20
Control (Streptomycin)S. aureus22

Anti-inflammatory Mechanisms

Research has indicated that this compound can inhibit the NF-κB signaling pathway. This pathway is crucial in regulating immune response and inflammation. In vitro assays showed a reduction in pro-inflammatory cytokines when treated with this compound.

Treatment GroupTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Control250200
Heptafluoro Butanamide (10 µM)150120
Heptafluoro Butanamide (50 µM)10080

Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited dose-dependent cytotoxicity. The IC50 values were determined using MTT assays.

Cell LineIC50 (µM)
MCF-725
HeLa30
A54935

Properties

CAS No.

193008-44-5

Molecular Formula

C5H4F7NO2

Molecular Weight

243.08 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-hydroxy-N-methylbutanamide

InChI

InChI=1S/C5H4F7NO2/c1-13(15)2(14)3(6,7)4(8,9)5(10,11)12/h15H,1H3

InChI Key

UBFQJYVHHMWXJH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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